Afobazol

Description

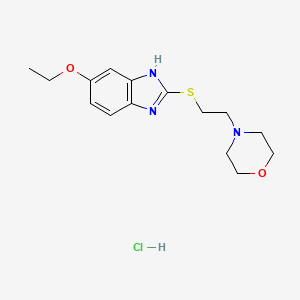

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Afobazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afobazol (Fabomotizole) is a non-sedating anxiolytic agent with a growing body of evidence supporting its significant neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to shield neurons from various insults, including oxidative stress, glutamate excitotoxicity, and ischemic conditions. We delve into its primary molecular targets, the downstream signaling cascades it modulates, and the functional outcomes of these interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanisms of Neuronal Protection

This compound exerts its neuroprotective effects through a multi-target mechanism, engaging several key cellular players to mitigate neuronal damage and promote survival. The primary pathways include:

-

Sigma-1 Receptor (σ1R) Agonism: this compound's interaction with the σ1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is central to its neuroprotective action.

-

Modulation of Melatonin Receptors: this compound interacts with MT1 and MT3 melatonin receptors, which are implicated in regulating circadian rhythms and cellular protection.

-

Inhibition of Monoamine Oxidase A (MAO-A): By reversibly inhibiting MAO-A, this compound can modulate neurotransmitter levels and reduce oxidative stress.

-

Regulation of Neurotrophic Factors: this compound has been shown to increase the expression of crucial neurotrophic factors, promoting neuronal growth and survival.

-

Anti-Apoptotic Effects: this compound directly influences the expression of key proteins involved in the apoptotic cascade, shifting the balance towards cell survival.

-

GABAergic System Modulation: While distinct from benzodiazepines, this compound's influence on the GABAergic system contributes to its overall effects on neuronal excitability.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets and its functional efficacy in neuroprotective models.

Table 1: Receptor Binding Affinities and Enzyme Inhibition Constants

| Target | Parameter | Value | Reference(s) |

| Sigma-1 Receptor (σ1R) | Kᵢ | 5.9 µM (5.9x10⁻⁶ M) | [1][2][3][4] |

| Melatonin MT1 Receptor | Kᵢ | 16 µM (1.6x10⁻⁵ M) | [3][4] |

| Melatonin MT3 Receptor (NQO2) | Kᵢ | 0.97 µM (9.7x10⁻⁷ M) | [1][3][4] |

| Monoamine Oxidase A (MAO-A) | Kᵢ | 3.6 µM (3.6x10⁻⁶ M) | [1][3] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ (rat brain mitochondria) | 0.36 mM | [5] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ (rat liver mitochondria) | 0.43 mM | [5] |

Table 2: Functional Neuroprotective Efficacy

| Experimental Model | Parameter | Effect of this compound | Concentration/Dose | Reference(s) |

| In vitro Ischemia (cortical neurons) | Intracellular Ca²⁺ overload | Inhibition (IC₅₀) | Considerably less than for acidosis-induced Ca²⁺ increase | [6] |

| Glutamate Excitotoxicity (HT-22 cells) | Caspase-3 activity | Decreased | 10⁻⁸ M | [3][7] |

| Oxidative Stress (HT-22 cells) | Neuronal death | Decreased | 10⁻⁸ - 10⁻⁶ M | [3] |

| Cultured Hippocampal Neurons (HT-22) | NGF level | Increased | 10⁻⁸ M | [8] |

| Cultured Hippocampal Neurons (HT-22) | BDNF level | Increased | 10⁻⁸ - 10⁻⁵ M | [8] |

| Emotional Stress (BALB/c mice) | Brain BDNF level | Prevents stress-induced decrease | Not specified | [9] |

| 6-OHDA Model of Parkinson's Disease (mice) | Striatal dopamine level | Prevents decrease | 2.5 mg/kg, i.p. | [10] |

| 6-OHDA Model of Parkinson's Disease (mice) | Motor dysfunction | Normalizes | 2.5 mg/kg, i.p. | [10] |

Signaling Pathways and Molecular Interactions

Sigma-1 Receptor (σ1R) Pathway

Activation of the σ1R by this compound is a cornerstone of its neuroprotective mechanism. As a chaperone protein, σ1R translocates from the ER to the plasma membrane upon ligand binding, where it can modulate the function of various ion channels and signaling proteins.[2] This interaction leads to the regulation of intracellular calcium (Ca²⁺) homeostasis, a critical factor in neuronal survival.[6]

Under conditions of cellular stress, such as ischemia, excessive Ca²⁺ influx is a major contributor to neuronal death. This compound, by activating σ1R, mitigates this pathological Ca²⁺ overload.[6] This effect is blocked by selective σ1R antagonists, confirming the receptor's role.[6]

Anti-Apoptotic Pathway

This compound modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. Specifically, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of downstream executioner caspases, such as caspase-3.[3][6]

Neurotrophic Factor Upregulation

This compound promotes neuronal health and resilience by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][8] These neurotrophins are vital for neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF and NGF by this compound likely contributes to its long-term neuroprotective and potentially neuro-restorative effects.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's neuroprotective actions.

In Vitro Neuroprotection Assays in HT-22 Cells

The immortalized mouse hippocampal cell line, HT-22, is a common model for studying neuronal oxidative stress and glutamate excitotoxicity as it lacks ionotropic glutamate receptors.[11]

-

Objective: To assess the protective effect of this compound against neuronal cell death induced by glutamate or oxidative agents.

-

Methodology:

-

Cell Culture: HT-22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[12]

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified period (e.g., 2-24 hours).[3]

-

Induction of Toxicity:

-

Incubation: Cells are incubated with the toxic agent in the presence or absence of this compound for 24 hours.

-

Viability Assessment: Cell viability is quantified using standard assays such as MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[14]

-

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to ischemic conditions and this compound treatment.

-

Methodology:

-

Cell Preparation: Primary cortical neurons are cultured on glass coverslips.[6]

-

Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, which changes its fluorescence excitation spectrum upon binding to Ca²⁺.[6][15]

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to capture emissions at ~510 nm.

-

Baseline Measurement: A baseline [Ca²⁺]i is established by recording the ratio of fluorescence intensities at the two excitation wavelengths.

-

In Vitro Ischemia: Ischemia is simulated by perfusing the cells with a glucose-free, anoxic solution.

-

Treatment: this compound is added to the perfusion solution before or during the ischemic insult to assess its effect on [Ca²⁺]i overload.

-

Data Analysis: The ratio of fluorescence intensities (340/380 nm) is calculated over time and converted to absolute Ca²⁺ concentrations using a standard calibration curve.[15]

-

Western Blot Analysis of Apoptotic Proteins

-

Objective: To quantify the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) in neuronal cells following treatment with this compound.

-

Methodology:

-

Sample Preparation: Neuronal cells (e.g., HT-22 or primary neurons) are treated with a neurotoxic agent in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.[16]

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size on a polyacrylamide gel.[16]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.[16]

-

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective or neuro-restorative effects of this compound in an in vivo model of dopaminergic neurodegeneration.

-

Methodology:

-

6-OHDA Lesion: The neurotoxin 6-OHDA is unilaterally injected into the striatum or the medial forebrain bundle to selectively destroy dopaminergic neurons, mimicking Parkinson's disease pathology.[10][17]

-

This compound Administration: this compound (e.g., 2.5 mg/kg) is administered intraperitoneally (i.p.) daily for a specified duration (e.g., 14 days), either starting shortly after the 6-OHDA injection (neuroprotection) or after the lesion has been established (neuro-restoration).[1][10]

-

Behavioral Testing: Motor function is assessed using tests like the rotarod test to measure balance and motor coordination.[1]

-

Neurochemical Analysis: After the treatment period, the striatum is dissected, and the levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss and any protective effect of this compound.

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action in neuronal protection. Its ability to act as a σ1R agonist, modulate melatonin receptors, inhibit MAO-A, upregulate essential neurotrophic factors, and suppress apoptotic pathways collectively contributes to its efficacy in preclinical models of neurodegeneration and neuronal injury. The quantitative data and experimental evidence presented in this guide underscore the therapeutic potential of this compound and highlight the importance of its primary molecular targets, particularly the sigma-1 receptor, in the development of future neuroprotective agents. This comprehensive overview serves as a valuable resource for scientists dedicated to unraveling the complexities of neurodegenerative diseases and discovering novel therapeutic interventions.

References

- 1. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of afobazole on mitochondrial monoamine oxidase A activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of selective anxiolytic afobazole on active caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Selective anxiolytic afobazole increases the content of BDNF and NGF in cultured hippocampal HT-22 line neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Neuroprotective Properties of this compound in Vitro | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 6-OHDA mouse model of Parkinson's disease [protocols.io]

The Anxiolytic Agent Fabomotizole Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabomotizole dihydrochloride, a novel anxiolytic drug, has garnered significant interest for its unique mechanism of action that distinguishes it from traditional benzodiazepines. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols used to elucidate the pharmacological profile of fabomotizole. Quantitative data are summarized in structured tables, and detailed methodologies for its synthesis and preclinical evaluation are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound.

Discovery and Pharmacological Profile

Fabomotizole, also known as Afobazole, was developed in Russia and is characterized by its anxiolytic effects without the sedative, myorelaxant, and amnestic side effects commonly associated with benzodiazepines. Its primary mechanism of action involves the modulation of the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum.[1] Fabomotizole acts as a sigma-1 receptor agonist, which is believed to contribute to its neuroprotective and anxiolytic properties. Additionally, it has been shown to modulate the GABAergic system, though its interaction is distinct from that of benzodiazepines.[1] It does not directly bind to the benzodiazepine site on the GABAA receptor but rather influences the receptor's response to GABA.[1] Further studies have indicated its ability to modulate monoamine neurotransmitters like serotonin and dopamine and exhibit antioxidant properties.[1]

Quantitative Pharmacological Data

| Parameter | Value | Target/Model | Reference |

| Binding Affinity (Ki) | 5.9 µM | Sigma-1 Receptor (σ1R) | [1] |

| 3.6 µM | Monoamine Oxidase A (MAO-A) | [1] | |

| 0.97 µM | NAD(P)H:quinone oxidoreductase 2 (NQO2) | [1] | |

| Anxiolytic Activity (ED50) | 2.5 mg/kg (i.p.) | Elevated Plus Maze (Mice) | [1] |

| Clinical Efficacy (vs. Diazepam) | Significant reduction in HAMA score | Generalized Anxiety Disorder & Adjustment Disorders | [1] |

Synthesis of Fabomotizole Dihydrochloride

The synthesis of fabomotizole dihydrochloride is a multi-step process that begins with the formation of a benzimidazole ring, followed by S-alkylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole

This intermediate is synthesized from 4-ethoxy-o-phenylenediamine and carbon disulfide.

-

Materials: 4-ethoxy-o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, acetic acid.

-

Procedure:

-

A mixture of 4-ethoxy-o-phenylenediamine, potassium hydroxide, and carbon disulfide in aqueous ethanol is refluxed for 3-4 hours.[2]

-

The reaction mixture is then treated with activated charcoal and filtered.

-

The filtrate is diluted with warm water and acidified with acetic acid to precipitate the product.[2]

-

The resulting solid is filtered, washed with water, and dried to yield 5-ethoxy-2-mercaptobenzimidazole.

-

Step 2: Synthesis of Fabomotizole

This step involves the S-alkylation of the 2-mercaptobenzimidazole intermediate with 4-(2-chloroethyl)morpholine.

-

Materials: 5-ethoxy-2-mercaptobenzimidazole, 4-(2-chloroethyl)morpholine hydrochloride, potassium hydroxide, ethanol.

-

Procedure:

-

5-Ethoxy-2-mercaptobenzimidazole is dissolved in an ethanolic solution of potassium hydroxide.

-

4-(2-chloroethyl)morpholine hydrochloride is added to the solution, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization to yield fabomotizole free base.

-

Step 3: Formation of Fabomotizole Dihydrochloride

-

Materials: Fabomotizole free base, hydrochloric acid, ethanol.

-

Procedure:

-

The purified fabomotizole free base is dissolved in ethanol.

-

A solution of hydrochloric acid in ethanol is added dropwise with stirring.

-

The resulting precipitate of fabomotizole dihydrochloride is filtered, washed with cold ethanol, and dried under vacuum.

-

Caption: Synthetic pathway of fabomotizole dihydrochloride.

Key Experimental Protocols

Sigma-1 Receptor Binding Assay

This assay determines the affinity of fabomotizole for the sigma-1 receptor.

-

Materials: Guinea pig brain membranes (source of sigma-1 receptors), [³H]-(+)-pentazocine (radioligand), fabomotizole dihydrochloride, incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus, scintillation fluid and counter.

-

Procedure:

-

Prepare serial dilutions of fabomotizole.

-

In a 96-well plate, incubate guinea pig brain membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of fabomotizole.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of fabomotizole that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for the sigma-1 receptor binding assay.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Administer fabomotizole (e.g., 2.5 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

-

Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

-

Caption: Experimental workflow for the elevated plus maze test.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to evaluate the anticonvulsant properties of a compound.

-

Materials: Pentylenetetrazole (PTZ), fabomotizole dihydrochloride, saline.

-

Animals: Male mice.

-

Procedure:

-

Administer fabomotizole or vehicle to the mice at a predetermined time before PTZ injection.

-

Inject a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, s.c.) to induce seizures.[3]

-

Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures using a standardized scoring system.

-

An anticonvulsant effect is indicated by an increased latency to seizures and/or a reduction in seizure severity.

-

Signaling Pathways

The anxiolytic effect of fabomotizole is primarily attributed to its action on the sigma-1 receptor, which in turn modulates multiple downstream signaling pathways.

Caption: Proposed signaling pathways of fabomotizole.

Conclusion

Fabomotizole dihydrochloride represents a significant advancement in anxiolytic therapy due to its novel mechanism of action centered on the sigma-1 receptor. The synthetic route is well-established, and its pharmacological profile has been extensively characterized through a variety of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical applications of this promising anxiolytic agent.

References

Pharmacological Profile of Afobazol: A Selective Anxiolytic with Neuroprotective Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Afobazol (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole) is a selective, non-benzodiazepine anxiolytic agent with a unique pharmacological profile that distinguishes it from classical anti-anxiety medications.[1] Developed at the Zakusov Institute of Pharmacology RAMS, it is clinically used in Russia for the treatment of anxiety disorders.[2][3] Notably, this compound exerts its anxiolytic effects without inducing sedation or muscle relaxation, common side effects associated with benzodiazepines.[2][4] Beyond its anxiolytic properties, a growing body of evidence highlights its significant neuroprotective potential.[3][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, and the experimental methodologies used to elucidate its effects.

Receptor Binding Affinity and Primary Pharmacological Targets

This compound's unique pharmacological effects stem from its interaction with multiple intracellular and membrane-bound targets. Unlike benzodiazepines, it does not directly act on GABA-A receptors.[8] Radioligand binding assays have been instrumental in identifying its primary molecular targets.

Quantitative Binding Data

The binding affinities of this compound for its principal targets have been determined through various in vitro radioligand binding assays.[3][8][9][10][11] The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Target Receptor/Enzyme | Ki (M) | Reference |

| Sigma-1 (σ1) Receptor | 5.9 x 10⁻⁶ | [3][9][10][11] |

| Melatonin MT1 Receptor | 1.6 x 10⁻⁵ | [3][5][10] |

| Melatonin MT3 Receptor (NQO2) | 9.7 x 10⁻⁷ | [3][5][10] |

| Monoamine Oxidase A (MAO-A) | 3.6 x 10⁻⁶ | [3][5][10][11] |

Mechanism of Action

This compound's mechanism of action is multifactorial, primarily attributed to its activity as a Sigma-1 receptor agonist.[6] Its interactions with melatonin receptors and MAO-A also contribute to its overall pharmacological profile.

Sigma-1 Receptor Agonism and Neuroprotection

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating intracellular calcium signaling and cellular stress responses.[6] this compound's agonism at the Sigma-1 receptor is believed to be the cornerstone of its anxiolytic and neuroprotective effects.[6]

Activation of the Sigma-1 receptor by this compound leads to its translocation from the endoplasmic reticulum to the plasma membrane.[9] This initiates a cascade of downstream signaling events that contribute to neuroprotection, including:

-

Regulation of Intracellular Calcium Homeostasis: this compound has been shown to mitigate intracellular calcium overload associated with ischemia and acidosis, a key mechanism in neuronal injury.[9] This effect is blocked by selective Sigma-1 receptor antagonists, confirming the receptor's involvement.[9]

-

Modulation of Apoptotic Pathways: In models of neuronal stress, this compound has been demonstrated to modulate the expression of key apoptotic proteins. It can decrease the expression of the pro-apoptotic protein Bax and the activity of caspase-3, while preserving the expression of the anti-apoptotic protein Bcl-2 in microglial cells during ischemia.[6]

-

Promotion of Neurotrophic Factors: Studies have shown that this compound can increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[3]

Interaction with Melatonin Receptors

This compound exhibits a binding affinity for both MT1 and MT3 melatonin receptors.[3][5][10] While its affinity for these receptors is lower than for the Sigma-1 receptor, these interactions may contribute to its overall pharmacological effects, potentially influencing circadian rhythms and providing additional cytoprotective actions.[12]

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

This compound acts as a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][13] This inhibition can lead to an increase in the synaptic availability of these neurotransmitters, which may contribute to its anxiolytic and mood-stabilizing effects. The reversible nature of this inhibition suggests a lower risk of the "cheese effect" (hypertensive crisis) associated with irreversible MAOIs.[13]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental models.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug to its target receptors.

Objective: To quantify the binding affinity (Ki) of this compound for Sigma-1, MT1, MT3 receptors, and MAO-A.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[14]

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled compound known to bind to the target receptor) and varying concentrations of unlabeled this compound.[15]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14][15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

In Vivo Models of Anxiety

The anxiolytic effects of this compound are typically evaluated in rodents using standardized behavioral tests.

This test is based on the innate fear of rodents for open and elevated spaces.[16][17]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]

Procedure:

-

Animals are habituated to the testing room before the experiment.[16]

-

The animal is placed in the center of the maze, facing an open arm.[18]

-

The animal's behavior is recorded for a set period (typically 5 minutes).[19]

-

Parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[16][18] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

This test relies on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[20][21][22]

Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.[4][22]

Procedure:

-

The animal is placed in the illuminated compartment.[22][23]

-

The animal's movement between the two compartments is recorded for a specific duration.

-

Key parameters measured are the time spent in the light compartment and the number of transitions between the two compartments.[22] Anxiolytic compounds increase the time spent in the light compartment.

In Vitro Models of Neuroprotection

The neuroprotective effects of this compound are investigated using cell-based assays that model neuronal injury.

This model simulates the conditions of a stroke to study the protective effects of a compound on neuronal cells.[24][25][26]

Procedure:

-

Neuronal cell cultures (e.g., primary cortical neurons or HT-22 cells) are deprived of oxygen and glucose for a specific period to induce cell death.[24][27]

-

This compound is added to the culture medium before, during, or after the oxygen-glucose deprivation period.

-

Cell viability is assessed using methods such as MTT assay or by staining for markers of cell death.[7] A higher cell survival rate in the presence of this compound indicates a neuroprotective effect.

This assay is used to detect DNA damage in individual cells.[2][28][29][30]

Procedure:

-

Cells are treated with a DNA-damaging agent (e.g., an oxidative stressor) in the presence or absence of this compound.[12]

-

The cells are embedded in agarose on a microscope slide and then lysed.[29]

-

The slides undergo electrophoresis, which causes damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."[2]

-

The length and intensity of the comet tail, visualized by fluorescence microscopy, are proportional to the extent of DNA damage. A reduction in the comet tail in the presence of this compound indicates a protective effect against DNA damage.[12]

Clinical Efficacy and Safety

Clinical trials in patients with generalized anxiety disorder (GAD) and adjustment disorders have demonstrated that this compound is an effective anxiolytic.[2] It significantly reduces anxiety symptoms without causing sedation or muscle relaxation.[2][4] Furthermore, its safety profile is favorable, with a low incidence of adverse effects and no evidence of withdrawal syndrome upon discontinuation.[2]

Conclusion

This compound presents a unique pharmacological profile as a selective anxiolytic with prominent neuroprotective properties. Its primary mechanism of action through Sigma-1 receptor agonism distinguishes it from traditional anxiolytics and offers a novel therapeutic approach for anxiety and potentially neurodegenerative disorders. The multifactorial nature of its interactions with melatonin receptors and MAO-A likely contributes to its broad spectrum of beneficial effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and similar compounds for the treatment of neuropsychiatric and neurological conditions.

References

- 1. Activation of σ1 and σ2 receptors by afobazole increases glial cell survival and prevents glial cell activation and nitrosative stress after ischemic stroke | Semantic Scholar [semanticscholar.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Sigma Receptors With Afobazole Modulates Microglial, but Not Neuronal, Apoptotic Gene Expression in Response to Long-Term Ischemia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective properties of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of afobazole on mitochondrial monoamine oxidase A activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. protocols.io [protocols.io]

- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psicothema.com [psicothema.com]

- 19. researchgate.net [researchgate.net]

- 20. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. conductscience.com [conductscience.com]

- 22. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 23. youtube.com [youtube.com]

- 24. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotective Effect of Kinase Inhibition in Ischemic Factor Modeling In Vitro | MDPI [mdpi.com]

- 27. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Profile of Afobazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afobazol (Fabomotizole) is a selective anxiolytic agent with demonstrated neuroprotective properties. This technical guide provides an in-depth overview of the in vitro studies investigating the neuroprotective effects of this compound, with a focus on its mechanisms of action in neuronal cell models of stress. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These include the modulation of sigma-1 (σ1) receptors, the enhancement of endogenous antioxidant systems, the regulation of neurotrophic factor expression, and the inhibition of apoptotic pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the neuroprotective effects of this compound. These studies primarily utilized the HT-22 mouse hippocampal cell line, a well-established model for studying neuronal cell death induced by glutamate and oxidative stress.

Table 1: Neuroprotective Effects of this compound on HT-22 Cell Viability

| In Vitro Model | Stressor | This compound Concentration | Outcome | Reference |

| HT-22 Neurons | Glutamate Toxicity | 10⁻⁸ M - 10⁻⁶ M | Decreased neuronal death | [1] |

| HT-22 Neurons | Oxidative Stress | 10⁻⁸ M - 10⁻⁶ M | Decreased neuronal death | [1] |

Table 2: Effects of this compound on Apoptotic and Neurotrophic Factors in HT-22 Cells

| Factor | In Vitro Model | This compound Concentration | Effect | Reference |

| Active Caspase-3 | Glutamate Toxicity | 10⁻⁸ M | Inhibition of hyperactivation | [2] |

| NGF Level | - | 10⁻⁸ M | Increased | [3] |

| BDNF Level | - | 10⁻⁸ M - 10⁻⁵ M | Increased | [3] |

Table 3: Interaction of this compound with Sigma-1 Receptors

| Parameter | Cell Line | This compound Concentration | Value | Reference |

| Kᵢ for σ1-receptors | - | - | 5.9 x 10⁻⁶ M | [4] |

| IC₅₀ for inhibition of ischemia-evoked intracellular Ca²⁺ overload | Cortical Neurons | Concentration-dependent | Not specified in abstract | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

HT-22 Cell Culture and Treatment

-

Cell Line: HT-22 mouse hippocampal cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) and allowed to adhere overnight.

-

Treatment:

-

Stress Induction: To induce neurotoxicity, cells are exposed to glutamate or an oxidative stressor (e.g., hydrogen peroxide) at a predetermined concentration.

-

This compound Application: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at the desired final concentrations, typically prior to or concurrently with the stressor.

-

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

-

-

Procedure:

-

Following treatment, the culture medium is removed from the wells.

-

MTT solution is added to each well (typically 10% of the culture volume) and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.

-

Reagents:

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

Assay buffer.

-

-

Procedure:

-

After treatment, cells are harvested and lysed to release intracellular contents.

-

The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

A specific amount of protein lysate is incubated with the caspase-3 substrate in the assay buffer.

-

The cleavage of the substrate by active caspase-3 results in the release of a chromophore (pNA) or a fluorophore, which can be measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).

-

Caspase-3 activity is calculated based on the absorbance/fluorescence values and normalized to the protein concentration.

-

BDNF and NGF Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the cell culture supernatant or cell lysates.

-

Reagents:

-

Commercially available ELISA kits for mouse BDNF and NGF.

-

Wash buffer.

-

Substrate solution.

-

Stop solution.

-

-

Procedure:

-

The wells of a 96-well plate are coated with a capture antibody specific for either BDNF or NGF.

-

Samples (cell culture supernatant or cell lysate) and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The concentration of BDNF or NGF in the samples is determined by comparing their absorbance to the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotective effects and a general experimental workflow for its in vitro investigation.

Caption: this compound's neuroprotective signaling pathways.

References

Afobazol's Modulatory Role at Sigma-1 and MT1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afobazol (Fabomotizole) is a non-benzodiazepine anxiolytic with a complex pharmacological profile that includes significant interaction with the sigma-1 (σ1) and melatonin type 1 (MT1) receptors. This technical guide provides an in-depth analysis of this compound's engagement with these two important molecular targets. It summarizes the available quantitative data on binding affinities, details the experimental protocols used to elucidate these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development who are investigating the mechanisms of this compound or targeting sigma-1 and MT1 receptors for therapeutic intervention.

Introduction

This compound is a selective anxiolytic agent that exhibits a unique mechanism of action, distinguishing it from traditional anxiolytics like benzodiazepines.[1] Its clinical efficacy in treating anxiety disorders without significant sedative or muscle relaxant side effects has prompted extensive research into its molecular targets.[1] Among these, the sigma-1 and MT1 receptors have emerged as key players in mediating its pharmacological effects. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that modulates intracellular calcium signaling, while the MT1 receptor is a G-protein coupled receptor involved in circadian rhythm regulation.[2] This guide will explore the nuanced interactions of this compound with these receptors, providing a foundational understanding for further research and development.

Quantitative Analysis of this compound's Receptor Binding Profile

The affinity of this compound for sigma-1 and MT1 receptors has been quantified through various radioligand binding assays. The following table summarizes the key binding parameters reported in the literature.

| Receptor | Ligand Property | Parameter | Value | Reference |

| Sigma-1 (σ1) | Agonist | Ki | 5.9 µM | [3][4] |

| IC50 | ~10 µM | [5][6] | ||

| Melatonin Type 1 (MT1) | Ligand | Ki | 16 µM | [3] |

Ki: Inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity. IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of this compound's interaction with sigma-1 and MT1 receptors has been accomplished through a variety of experimental techniques. This section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Sigma-1 and MT1 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 and MT1 receptors.

Objective: To quantify the displacement of a radiolabeled ligand from the target receptor by this compound.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., guinea pig liver membranes for sigma-1, CHO-K1 cells transfected with human MT1).[5][6]

-

Radioligand: [3H]-(+)-pentazocine for sigma-1, 2-[125I]-Iodomelatonin for MT1.[5][6]

-

This compound solutions of varying concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature and duration (e.g., 60 minutes at 27°C for MT1) to allow for binding equilibrium.[6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Confocal Microscopy for Sigma-1 Receptor Translocation

This method is used to visualize the effect of this compound on the subcellular localization of the sigma-1 receptor.

Objective: To observe the translocation of sigma-1 receptors from the endoplasmic reticulum to the cell periphery upon this compound treatment.

Materials:

-

Primary antibody against the sigma-1 receptor.

-

Fluorescently labeled secondary antibody.

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment: Culture HT-22 cells on coverslips and treat with this compound for a specified duration (e.g., 30-60 minutes).[8]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

Immunostaining: Incubate the cells with the primary antibody against the sigma-1 receptor, followed by incubation with the fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the sigma-1 receptors using a confocal microscope.

-

Analysis: Compare the distribution of fluorescence in control versus this compound-treated cells to assess receptor translocation.

Intracellular Calcium Flux Assay

This assay measures the effect of this compound on intracellular calcium levels, a key downstream event of sigma-1 receptor activation.

Objective: To determine if this compound modulates intracellular calcium mobilization.

Materials:

-

Cortical neurons or a suitable cell line (e.g., BV2 microglia).[9][10]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM or Indo-1 AM).[9][11]

-

This compound solution.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye to allow it to enter the cells and be cleaved to its active form.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.

-

Stimulation: Add this compound to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium concentration.

Signaling Pathways and this compound's Modulatory Role

This compound's interaction with sigma-1 and MT1 receptors triggers distinct downstream signaling cascades.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from the BiP chaperone and can translocate to interact with various client proteins, including ion channels and G-protein coupled receptors.[12]

This compound's agonistic activity at the sigma-1 receptor has been shown to:

-

Modulate Intracellular Calcium: this compound can regulate intracellular calcium overload, which is a key mechanism in its neuroprotective effects.[13][14]

-

Reduce Nitric Oxide Production: In response to stressors like amyloid-β, this compound can lessen the production of nitric oxide.[14][15]

-

Influence Apoptotic Pathways: this compound has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[14][15]

MT1 Receptor Signaling

The MT1 receptor is a G-protein coupled receptor that primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, it can also couple to Gq proteins, activating phospholipase C and increasing intracellular calcium. The functional consequence of this compound's binding to the MT1 receptor is still under investigation, but its affinity suggests a potential role in modulating circadian rhythms and related physiological processes.

Conclusion

This compound's interaction with both sigma-1 and MT1 receptors contributes to its unique pharmacological profile. Its agonistic activity at the sigma-1 receptor is well-documented and is linked to its neuroprotective and anxiolytic effects through the modulation of intracellular calcium and apoptotic pathways. The role of its interaction with the MT1 receptor is an area that warrants further investigation to fully understand its contribution to this compound's overall mechanism of action. This technical guide provides a solid foundation of the current knowledge, offering researchers a detailed overview of the quantitative data, experimental methodologies, and signaling pathways involved. Further studies are encouraged to explore the synergistic or independent effects of this compound's modulation of these two important receptors.

References

- 1. rndsystems.com [rndsystems.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. APEX2-enhanced electron microscopy distinguishes sigma-1 receptor localization in the nucleoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Comet assay - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Sigma Ligand-Mediated Cytosolic Calcium Modulation in BV2 Cells - ProQuest [proquest.com]

- 11. bu.edu [bu.edu]

- 12. benchchem.com [benchchem.com]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective Action of Afobazol in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afobazol (Fabomotizole), a selective anxiolytic, has demonstrated significant cardioprotective effects in a range of preclinical models. This technical guide provides an in-depth overview of the experimental evidence, focusing on the molecular mechanisms, detailed experimental protocols, and quantitative outcomes of this compound's action on the cardiovascular system. The primary mechanism of its cardioprotective effect is attributed to its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in cellular stress responses and calcium homeostasis.

Mechanism of Cardioprotective Action

This compound's cardioprotective properties are primarily mediated through its interaction with the σ1 receptor. Activation of this receptor in cardiomyocytes triggers a cascade of downstream effects that mitigate cellular damage and improve cardiac function in the face of ischemic and other stressors.

Core Signaling Pathway

The central signaling pathway for this compound's cardioprotective action involves its binding to the σ1 receptor, which in turn modulates key cellular processes to enhance cell survival and function.

Core signaling pathway of this compound's cardioprotective action.

Preclinical Models and Efficacy Data

This compound has been evaluated in various preclinical models of cardiac injury, consistently demonstrating beneficial effects. The following sections detail the experimental protocols and summarize the quantitative findings.

Myocardial Infarction (MI) and Heart Failure Models

In models of chronic heart failure induced by myocardial infarction, this compound has been shown to prevent pathological remodeling and preserve cardiac function.[1]

Experimental Protocol: Chronic Heart Failure in Rats [1]

-

Animal Model: Male Wistar rats.

-

Induction of Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery to induce an anterior transmural myocardial infarction.

-

Treatment: this compound administered intraperitoneally (i.p.) at a dose of 15 mg/kg/day for the first 15 days after coronary occlusion.[1] Another study utilized a 14-day treatment period.[2]

-

Assessment:

Quantitative Data: Effects of this compound in a Rat Model of Chronic Heart Failure

| Parameter | Control Group (Post-MI) | This compound-Treated Group (Post-MI) | Reference |

| Left Ventricular Ejection Fraction | Signs of heart failure observed | No signs of heart failure, maintained ejection fraction | [2] |

| Plasma Brain Natriuretic Peptide (BNP) | Elevated | Decreased | [1] |

| Myocardial Gene Expression | Upregulation of AT1A-R, V1A-R, GR | Down-regulation of AT1A-R, V1A-R, GR | [1] |

Ischemia-Reperfusion (I/R) Injury Models

This compound exhibits protective effects against myocardial ischemia-reperfusion injury, a common cause of damage following the restoration of blood flow to an ischemic heart.

Experimental Protocol: Myocardial Ischemia-Reperfusion in Rats

-

Animal Model: Anesthetized rats.

-

Induction of Ischemia: Occlusion of the left coronary artery for a defined period (e.g., 7 minutes).[3]

-

Induction of Reperfusion: Release of the coronary artery occlusion (e.g., for 3 minutes).[3]

-

Treatment: this compound administered intravenously (i.v.) prior to the ischemic event.

-

Assessment:

Quantitative Data: Effects of this compound in Ischemia-Reperfusion Injury

| Parameter | Control Group (I/R) | This compound-Treated Group (I/R) | Reference |

| Rate of Ventricular Fibrillations | High incidence | Decreased | [3] |

| Ischemic Damage Area | N/A | Shrinkage of the ischemic damage area | [4] |

Anti-Arrhythmic and Electrophysiological Models

This compound has demonstrated direct anti-arrhythmic properties, which are linked to its interaction with σ1-receptors in cardiomyocytes.[5]

Experimental Protocol: Electrical Fibrillation Threshold in Rats [5]

-

Animal Model: Anesthetized rats with intact myocardium.

-

Procedure: Determination of the threshold of electrical fibrillation of the heart.

-

Treatment: Administration of this compound. In some experiments, a σ-receptor antagonist (haloperidol) was used to confirm the mechanism.[5]

-

Assessment: Measurement of the electrical current required to induce fibrillation.

Quantitative Data: Anti-Fibrillatory Effects of this compound

| Parameter | Control Group | This compound-Treated Group | Reference |

| Threshold of Electrical Fibrillation | Baseline level | Considerably increased | [5] |

| Antifibrillatory Activity with Haloperidol | N/A | No antifibrillatory activity observed | [5] |

Signaling Pathways and Molecular Mechanisms

The cardioprotective effects of this compound are rooted in its ability to modulate specific intracellular signaling pathways upon activation of the σ1 receptor.

Experimental Workflow for Investigating Mechanism of Action

The following workflow illustrates the typical experimental approach to elucidate the mechanism of this compound's cardioprotective action.

Experimental workflow to determine this compound's mechanism.

Downregulation of Detrimental Receptors

One of the key mechanisms downstream of σ1 receptor activation by this compound is the downregulation of genes encoding for receptors that contribute to pathological cardiac remodeling and heart failure.[1]

Downregulation of detrimental receptors by this compound.

Conclusion

Preclinical evidence strongly supports the cardioprotective effects of this compound, primarily through the activation of the sigma-1 receptor. This leads to the attenuation of pathological cardiac remodeling, reduction of ischemia-reperfusion injury, and anti-arrhythmic effects. The downstream mechanisms involve the modulation of detrimental receptor expression and maintenance of intracellular calcium homeostasis. These findings highlight the therapeutic potential of this compound in various cardiovascular diseases and provide a solid foundation for further clinical investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. On the Mechanism of the Cardioprotective Action of σ1 Receptor Agonist Anxiolytic Fabomotizole Hydrochloride (Afobazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-1 Receptor Specific Biological Functions, Protective Role, and Therapeutic Potential in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Afobazol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic fate of the anxiolytic and neuroprotective agent, Afobazol (also known as Fabomotizole). The document details the structure of this compound and its primary active metabolite, M-11, along with other known metabolites. Key physicochemical parameters are presented in a structured format for easy reference. Furthermore, this guide outlines the primary metabolic pathways and discusses the known molecular targets and associated signaling cascades. Detailed experimental methodologies for the synthesis and analysis of this compound and its metabolites are also provided to support further research and development.

Chemical Structure and Identification

This compound is a benzimidazole derivative with a unique chemical structure that contributes to its pharmacological profile.

This compound (Fabomotizole)

-

IUPAC Name: 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine[]

-

Synonyms: Fabomotizole, Obenoxazine, Aphobazole, CM-346[]

-

SMILES: CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3[2]

-

InChI Key: WWNUCVSRRUDYPP-UHFFFAOYSA-N[2]

This compound is also available in hydrochloride and dihydrochloride salt forms.

Metabolite M-11

The principal and pharmacologically active metabolite of this compound is M-11.

The primary structural difference between this compound and M-11 is the oxidation of the morpholine ring in M-11 to an oxomorpholine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Data for the metabolites are currently limited.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| This compound (Free Base) | ||

| Molecular Weight | 307.41 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow oily matter | [] |

| Boiling Point | 504.8 ± 60.0 °C at 760 mmHg | [] |

| Density | 1.27 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO | [][4] |

| Storage | Store at -20 °C | [] |

| This compound Hydrochloride | ||

| Molecular Weight | 343.87 g/mol | [6] |

| Appearance | Solid powder, white to beige film | [2][7] |

| Solubility | H₂O: ~100 mg/mL (~290.81 mM) (requires sonication); DMSO: ≥ 44 mg/mL (127.96 mM); Ethanol: 50 mg/mL; PBS (pH 7.2): 10 mg/mL; DMF: 50 mg/mL | [8][9][10] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6][7] |

Metabolism of this compound

This compound undergoes extensive hepatic metabolism following oral administration.[11] In preclinical studies in rats, 17 metabolites have been detected, with the structures of six being elucidated. The primary metabolic transformations involve hydroxylation of the benzimidazole ring and oxidation of the morpholino fragment.[8][12]

Metabolic Pathways

The main metabolic pathways of this compound can be summarized as follows:

-

Oxidation of the Morpholine Ring: This is a key pathway leading to the formation of the active metabolite M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxy benzimidazole hydrochloride).[2][5]

-

Hydroxylation of the Benzimidazole Ring: This represents another major route of biotransformation.[8][12]

-

Sulfoxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide and subsequently to a sulfone.

Below is a diagram illustrating the primary metabolic conversion of this compound to its active metabolite, M-11.

Pharmacological Properties and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, contributing to its anxiolytic and neuroprotective effects without significant sedative or muscle-relaxant properties.[11] In contrast, its primary metabolite, M-11, demonstrates a more selective interaction with its molecular target.

Table 2: Molecular Targets and Binding Affinities (Ki)

| Compound | Target | Ki (µM) | Reference |

| This compound | Sigma-1 (σ₁) Receptor | 5.9 | [2][5] |

| Melatonin MT₁ Receptor | 160 | [10] | |

| Melatonin MT₃ Receptor | 0.97 | [10] | |

| Monoamine Oxidase A (MAO-A) | 3.6 | [2][5][10] | |

| Metabolite M-11 | Quinone Reductase 2 (NQO2) | 0.39 | [2] |

Signaling Pathways

The interaction of this compound with its molecular targets initiates several downstream signaling cascades that are believed to mediate its therapeutic effects.

-

Sigma-1 (σ₁) Receptor Agonism: As a Sigma-1 receptor agonist, this compound is thought to modulate intracellular calcium signaling and promote neuronal survival. This interaction may also contribute to the regulation of glutamatergic neurotransmission and the production of neurotrophic factors like BDNF.

-

MAO-A Inhibition: By reversibly inhibiting MAO-A, this compound can increase the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which may contribute to its anxiolytic and mood-stabilizing effects.

-

Melatonin Receptor Interaction: The binding of this compound to melatonin receptors, particularly MT₃ (which is homologous to NQO2), suggests a role in the regulation of circadian rhythms and cellular protection against oxidative stress.

-

M-11 and NQO2: The selective interaction of metabolite M-11 with NQO2 points towards a distinct mechanism of action, likely related to the modulation of cellular redox status and protection against quinone-induced toxicity.

Experimental Protocols

5.1. Synthesis of this compound

The industrial synthesis of this compound generally follows a multi-step process:

-

Reduction of 2-nitro-p-phenetidine: The starting material, 2-nitro-p-phenetidine, is reduced to its corresponding diamine using a reducing agent such as sodium dithionite.

-

Cyclization: The resulting diamine undergoes cyclization with potassium ethylxanthate to form 2-mercapto-5-ethoxybenzimidazole.

-

Alkylation: The final step involves the alkylation of 2-mercapto-5-ethoxybenzimidazole with 4-(2-chloroethyl)morpholine to yield the this compound parent substance.[13]

A detailed laboratory-scale protocol would require specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, which are typically proprietary.

5.2. Analysis of this compound and its Metabolites by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for the quantitative analysis of this compound and its metabolites in biological matrices.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically employed to extract the analytes from plasma or other biological samples.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-product ion transitions are monitored for this compound and each of its metabolites to ensure selectivity and sensitivity.

Below is a generalized workflow for the analysis of this compound and its metabolites.

Conclusion

This compound is a multifaceted drug with a complex metabolic profile and a unique mechanism of action involving multiple molecular targets. Its primary active metabolite, M-11, contributes to its overall pharmacological effect through a more selective interaction with NQO2. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound and its metabolites, which is essential for guiding further research, optimizing its therapeutic use, and developing new analogs with improved efficacy and safety profiles. Further studies are warranted to fully elucidate the structures of all its metabolites and to detail the intricate signaling pathways modulated by this intriguing molecule.

References

- 2. researchgate.net [researchgate.net]

- 3. Afobazole ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. Fabomotizole | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Fabomotizole hydrochloride (CM-346; Afobazole) | MAO-A | serotonin receptor | neuroprotective | CAS 173352-39-1 | CM346 | InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Fabomotizole - Wikipedia [en.wikipedia.org]

- 12. [Afobazole metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Afobazol's impact on GABAergic system regulation

An In-depth Technical Guide on the Core Regulatory Impact of Afobazole on the GABAergic System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afobazole (Fabomotizole) is a non-benzodiazepine anxiolytic with a unique pharmacological profile. Its mechanism of action diverges from classical anxiolytics, as it does not directly bind to GABA-A receptors. Instead, Afobazole exerts a modulatory effect on the GABAergic system, primarily through its agonistic activity at Sigma-1 (σ1) receptors. This technical guide provides a comprehensive overview of the available data on Afobazole's interaction with the GABAergic system, including its multi-target receptor binding profile, its role in restoring GABA-A receptor function under stress, and detailed experimental protocols for key assays.

Core Mechanism of Action: An Indirect Modulation of the GABAergic System

Afobazole's primary mechanism of action is not direct interaction with GABA receptors, but rather a sophisticated, indirect modulation mediated by its agonist activity at σ1 receptors.[1][2] This interaction is central to its anxiolytic and neuroprotective properties.

Sigma-1 Receptor Agonism

Afobazole is a potent σ1 receptor agonist.[3][4][5] The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists like Afobazole, the σ1 receptor can translocate within the cell and influence a variety of downstream signaling pathways.[4][5][6] This includes the regulation of intracellular calcium signaling, modulation of ion channels, and interaction with other receptor systems.[4][7][8]

Restoration of GABA-A Receptor Function

A key consequence of Afobazole's σ1 receptor agonism is the restoration of GABA-A receptor function, particularly under conditions of stress.[9][10] Stress has been shown to decrease the density and sensitivity of benzodiazepine binding sites on the GABA-A receptor complex.[9][11] Afobazole has been demonstrated to prevent this stress-induced downregulation and restore the binding capacity of these sites to normal levels.[9][10] This restorative effect enhances the efficacy of endogenous GABA, thereby producing an anxiolytic effect without the direct sedative properties of benzodiazepines.

Multi-Target Profile

In addition to its primary action on σ1 receptors, Afobazole interacts with other receptor systems, which may contribute to its overall therapeutic effects.

-

Melatonin Receptors (MT1 and MT3): Afobazole has an affinity for MT1 and MT3 receptors, which may play a role in its anxiolytic and neuroprotective effects.[3][6][12]

-

Monoamine Oxidase A (MAO-A): Afobazole is a reversible inhibitor of MAO-A, which can lead to an increase in the levels of monoamine neurotransmitters and contribute to its antidepressant and anxiolytic properties.[3][6]

Quantitative Data

The following tables summarize the available quantitative data for Afobazole's binding affinities and its effects on intracellular signaling.

Table 1: Receptor Binding Affinities of Afobazole

| Receptor/Enzyme | Binding Affinity (Ki) | Reference(s) |

| Sigma-1 (σ1) Receptor | 5.9 µM | [3][5][6][13] |

| Melatonin (MT1) Receptor | 16 µM | [3][6][12] |

| Melatonin (MT3) Receptor (NQO2) | 0.97 µM | [3][6][12] |

| Monoamine Oxidase A (MAO-A) | 3.6 µM | [3][6] |

Table 2: Functional Activity of Afobazole

| Assay | Effect | IC50 | Reference(s) |

| Inhibition of Ischemia-Evoked Intracellular Ca2+ Overload | Depression of Ca2+ overload | Considerably less than for acidosis-induced increases | [7] |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Afobazole modulates the GABAergic system.

Caption: Proposed signaling pathway for Afobazole's modulation of the GABA-A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Afobazole.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is synthesized from standard radioligand binding assay methodologies and findings from studies on Afobazole.[3][5][6][14][15]

Objective: To determine the binding affinity (Ki) of Afobazole for the σ1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine (a σ1 receptor agonist)

-

Competitor: Afobazole

-

Non-specific binding control: Haloperidol (or another suitable σ1 receptor ligand) at a high concentration (e.g., 10 µM)

-

Membrane preparation: From a cell line expressing σ1 receptors (e.g., Jurkat cells) or brain tissue homogenates.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Scintillation cocktail

-